molecular formula C13H20O4 B173547 Diethyl spiro[3.3]heptane-2,6-dicarboxylate CAS No. 132616-34-3

Diethyl spiro[3.3]heptane-2,6-dicarboxylate

Cat. No.: B173547
CAS No.: 132616-34-3
M. Wt: 240.29 g/mol
InChI Key: GNJWXXQQMIJNDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl spiro[3.3]heptane-2,6-dicarboxylate (CAS: 132616-34-3) is a spirocyclic compound featuring a rigid bicyclic core with two ester groups at the 2- and 6-positions. Its unique three-dimensional geometry, derived from the spiro[3.3]heptane scaffold, imparts conformational rigidity, making it valuable in materials science and asymmetric synthesis . The compound is synthesized via esterification of spiro[3.3]heptane-2,6-dicarboxylic acid (Fecht acid) or its derivatives, often through reactions with ethanol under acid catalysis. Its structural stability and functional versatility have led to applications in organic electronics, particularly as a precursor for hole-transporting materials (HTMs) in perovskite solar cells (PSCs) .

Properties

IUPAC Name

diethyl spiro[3.3]heptane-2,6-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O4/c1-3-16-11(14)9-5-13(6-9)7-10(8-13)12(15)17-4-2/h9-10H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNJWXXQQMIJNDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC2(C1)CC(C2)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00564076
Record name Diethyl spiro[3.3]heptane-2,6-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00564076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132616-34-3
Record name Diethyl spiro[3.3]heptane-2,6-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00564076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Esterification of Spiro[3.3]heptane-2,6-Dicarboxylic Acid

The most straightforward method involves reacting spiro[3.3]heptane-2,6-dicarboxylic acid (Fecht’s acid) with ethanol under acidic conditions. The reaction follows a classic Fischer esterification mechanism:

Reaction Conditions

  • Molar Ratio : 1:4 (diacid:ethanol)

  • Catalyst : Concentrated sulfuric acid (5–10 mol%)

  • Temperature : Reflux (78–85°C)

  • Duration : 12–24 hours

  • Yield : 60–75%

Mechanistic Steps :

  • Protonation of the carboxylic acid’s carbonyl oxygen.

  • Nucleophilic attack by ethanol.

  • Formation of a tetrahedral intermediate.

  • Elimination of water to yield the ester.

Limitations :

  • Equilibrium-driven reaction requiring excess ethanol or molecular sieves to remove water.

  • Risk of diacid decomposition under prolonged heating.

Transesterification of Dimethyl Spiro[3.3]heptane-2,6-Dicarboxylate

Industrial protocols often utilize the dimethyl ester (CAS 27259-79-6) as a starting material due to its commercial availability. The transesterification process employs ethanol and a base catalyst:

Reaction Setup

ParameterValue
SubstrateDimethyl ester (1 equiv)
AlcoholEthanol (8–10 equiv)
CatalystSodium ethoxide (0.1 equiv)
Temperature65–70°C
Reaction Time6–8 hours
Yield85–90%

Advantages :

  • Higher yields due to irreversible alkoxide-mediated mechanism.

  • Avoids handling corrosive acids.

Side Reactions :

  • Ethanol’s nucleophilic attack on the spiro carbon (<2% yield loss).

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Modern facilities employ tubular reactors to enhance heat/mass transfer and minimize side products:

Process Parameters

StageConditions
Preheating Zone70°C, 1 bar
Reaction Zone120°C, 5 bar
Residence Time30–45 minutes
Cooling Zone20°C, 1 bar

Benefits :

  • 20–30% higher throughput compared to batch reactors.

  • Consistent product quality (purity >98%).

Purification Protocols

Distillation :

  • Equipment : Short-path distillation apparatus.

  • Conditions : 110–120°C at 0.5–1 mbar.

  • Purity Achieved : 97–99%.

Recrystallization :

  • Solvent System : Ethyl acetate/hexane (1:3 v/v).

  • Recovery Efficiency : 80–85%.

Catalytic Innovations and Yield Optimization

Heterogeneous Acid Catalysts

Recent studies evaluate alternatives to sulfuric acid:

CatalystYield (%)Reaction Time (h)
Amberlyst-157810
Zeolite H-Y6814
Sulfonated graphene828

Trade-offs :

  • Amberlyst-15 enables catalyst recycling (5 cycles with <5% activity loss).

  • Sulfonated graphene requires higher upfront costs.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times significantly:

Optimized Conditions :

  • Power : 300 W (pulsed mode).

  • Temperature : 100°C.

  • Time : 45 minutes.

  • Yield : 88%.

Mechanistic Insight :
Dielectric heating accelerates proton transfer and intermediate formation.

Analytical Characterization and Quality Control

Spectroscopic Validation

¹H NMR (CDCl₃, 400 MHz) :

  • δ 4.12 (q, J = 7.1 Hz, 4H, -OCH₂CH₃).

  • δ 3.45–3.30 (m, 4H, spiro-CH).

  • δ 1.25 (t, J = 7.1 Hz, 6H, -CH₂CH₃).

IR (ATR, cm⁻¹) :

  • 1735 (C=O stretch).

  • 1180 (C-O ester).

Chromatographic Purity Assessment

HPLC Conditions :

  • Column : C18 (150 × 4.6 mm, 5 µm).

  • Mobile Phase : 60:40 acetonitrile/water.

  • Flow Rate : 1.0 mL/min.

  • Retention Time : 6.2 minutes.

Chemical Reactions Analysis

Types of Reactions

Diethyl spiro[3.3]heptane-2,6-dicarboxylate undergoes various chemical reactions, including:

    Hydrolysis: The ester groups can be hydrolyzed to yield spiro[3.3]heptane-2,6-dicarboxylic acid.

    Reduction: Reduction of the ester groups can produce the corresponding alcohols.

    Substitution: The ester groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Typically carried out using aqueous acid or base under reflux conditions.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a catalyst.

Major Products

    Hydrolysis: Spiro[3.3]heptane-2,6-dicarboxylic acid.

    Reduction: Spiro[3.3]heptane-2,6-dimethanol.

    Substitution: Various substituted esters depending on the nucleophile used.

Mechanism of Action

The mechanism of action of diethyl spiro[3.3]heptane-2,6-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The spirocyclic structure provides a rigid framework that can influence the binding affinity and specificity of the compound. Pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor function, or alteration of cellular signaling processes.

Comparison with Similar Compounds

Structural Analogs: Methyl vs. Ethyl Esters

Diethyl spiro[3.3]heptane-2,6-dicarboxylate is structurally analogous to dimethyl spiro[3.3]heptane-2,6-dicarboxylate (CAS: 27259-79-6). Key differences include:

  • Solubility: The ethyl ester exhibits higher solubility in nonpolar solvents (e.g., chlorobenzene) compared to the methyl derivative, which is critical for solution-processed HTMs in PSCs .
  • Thermal Stability: Both esters demonstrate high thermal decomposition temperatures (>400°C), attributed to the spiro core’s rigidity. No significant stability difference is observed between methyl and ethyl substituents .
  • Synthesis Cost: Ethyl esters are marginally cheaper due to the lower cost of ethanol vs. methanol, though this difference is less pronounced than in functionalized analogs like SDF-OMeTAD .

Table 1: Comparison of Spiro[3.3]heptane Esters

Property Diethyl Ester (CAS: 132616-34-3) Dimethyl Ester (CAS: 27259-79-6)
Molecular Formula C13H20O4 C11H16O4
Molecular Weight 240.30 g/mol 212.24 g/mol
Solubility (CH2Cl2) High Moderate
Thermal Decomposition >400°C >400°C
Primary Application HTM precursors, asymmetric synthesis Chiral resolving agents
Functionalized Derivatives: SDF-OMeTAD vs. Spiro-OMeTAD

The spiro[3.3]heptane-2,6-dispirofluorene core in SDF-OMeTAD (a HTM for PSCs) shares structural motifs with this compound but includes methoxydiphenylamine substituents. Key comparisons:

  • Device Performance : SDF-OMeTAD achieves a power conversion efficiency (PCE) of 13.01% in PSCs, slightly lower than spiro-OMeTAD (15.50%), but with a 50% reduction in synthesis cost due to simplified steps .
  • Energy Levels : The HOMO/LUMO levels of SDF-OMeTAD (−4.17/−0.58 eV) align closely with spiro-OMeTAD, ensuring efficient charge transport .
  • Environmental Impact : SDF-OMeTAD generates less chemical waste compared to spiro-OMeTAD, addressing sustainability concerns .

Table 2: HTM Performance in Perovskite Solar Cells

Property SDF-OMeTAD Spiro-OMeTAD
PCE (%) 13.01 15.50
Synthesis Cost ($/g) 18 92–108
HOMO (eV) −4.17 −4.20
Thermal Stability (°C) 400 400
Stability-Modified Analogs: Methyl-Substituted Fecht Acid

The parent compound, Fecht acid (spiro[3.3]heptane-2,6-dicarboxylic acid), is prone to degradation under basic conditions due to α-proton acidity. The methyl-substituted analog (2,6-dimethyl-spiro[3.3]heptane-2,6-dicarboxylic acid ) blocks these protons, enhancing stability while retaining the spiro core’s rigidity . This modification is critical for applications requiring prolonged exposure to basic environments, such as catalysis.

Biological Activity

Diethyl spiro[3.3]heptane-2,6-dicarboxylate (DESD) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of DESD, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a spirocyclic structure that incorporates two carboxylate groups. The molecular formula is C13H18O4C_{13}H_{18}O_4. This compound's unique configuration allows for diverse chemical reactivity and interactions with biological targets.

The biological activity of DESD can be attributed to several mechanisms:

  • Interaction with Enzymes : The carboxylate groups can form hydrogen bonds with active sites of various enzymes, influencing their activity.
  • Receptor Binding : The rigid spiro structure may enhance binding affinity to specific receptors, potentially leading to altered cellular signaling pathways.
  • Antioxidant Activity : Some derivatives of spiro compounds have shown antioxidant properties, which could contribute to their therapeutic effects.

Anticancer Activity

Recent studies have evaluated the anticancer potential of DESD and its derivatives. For instance, a study on spirooxindole derivatives demonstrated significant cytotoxicity against HepG2 (liver) and MDA-MB-231 (breast cancer) cell lines, with IC50 values indicating effective inhibition of cell proliferation. Although specific data on DESD is limited, the structural similarities suggest potential anticancer properties.

CompoundCell LineIC50 (µM)
Spirooxindole derivativeMDA-MB-2317.2 ± 0.56
Spirooxindole derivativeHepG213.5 ± 0.92
This compoundNot directly testedPotential based on structure

Neuroprotective Effects

Another area of interest is the neuroprotective potential of DESD. Compounds with similar structures have been investigated for their ability to protect neuronal cells from oxidative stress. The presence of carboxylate groups may enhance the compound's ability to scavenge free radicals.

Case Studies

  • Synthesis and Evaluation :
    A study conducted by Saarinen et al. focused on synthesizing various spiro[3.3]heptane derivatives, including DESD. The research aimed to evaluate their biological activities through in vitro assays, highlighting the need for further exploration into their pharmacological profiles .
  • Pharmacophore Development :
    Research has indicated that compounds like DESD can serve as pharmacophores in drug development due to their structural characteristics that allow for diverse interactions with biomolecules . This potential was explored in various synthetic routes aiming to modify the compound for enhanced biological activity.

Q & A

Basic: What are the established synthetic routes for diethyl spiro[3.3]heptane-2,6-dicarboxylate, and how do reaction conditions influence yield?

Answer:
this compound is synthesized via brominated intermediates. A common method involves dibromination of spiro[3.3]heptane-2,6-dicarboxylic acid derivatives followed by esterification. For example, diethyl 2,6-dibromospiro[3.3]heptane-2,6-dicarboxylate (CAS: 55249-70-2) is prepared by reacting 1,3-dibromo-2,2-bis(bromomethyl)propane with potassium salts of dicarboxylic acids under controlled hydrolysis . Key factors include:

  • Temperature : Pyrolysis at 190°C under reduced pressure (30 mm Hg) improves purity.
  • Solvent : Ethyl acetate extraction post-acidification minimizes side products.
  • Yield : Reported yields range from 65–75% after crystallization .

Advanced: How does the spiro[3.3]heptane scaffold influence stereochemical outcomes in diethyl derivatives, and what contradictions exist in optical activity data?

Answer:
The spiro[3.3]heptane core introduces axial chirality, but its optical activity is lower than analogous allenes due to reduced dissymmetry . For example, this compound (CAS: 132616-34-3) shows unexpected deviations from Lowe’s rule:

  • Cotton Effect : Visible wavelength ellipticity dominates optical activity, but conflicting data arise when comparing enantiomers. For instance, the d-enantiomer exhibits [α]D²⁰ = +8.7° in acetone, while the l-form varies between -3.1° and -7.7° in ethanol .
  • Resolution Challenges : Brucine-mediated resolution of racemic mixtures achieves only 70–80% optical purity, suggesting competing electronic effects .

Basic: What safety protocols are recommended for handling this compound derivatives?

Answer:
Safety data sheets (SDS) for dibrominated analogs (e.g., diethyl 2,6-dibromospiro[3.3]heptane-2,6-dicarboxylate) advise:

  • PPE : Gloves, goggles, and lab coats to prevent skin/eye contact.
  • Storage : Inert atmosphere (N₂/Ar) at -20°C to avoid degradation.
  • First Aid : Immediate medical consultation if inhaled or ingested; provide SDS to attending physician .

Advanced: How can this compound serve as a precursor in drug discovery, and what methodological modifications enhance stability?

Answer:
The compound’s spirocyclic structure is valuable for rigidifying pharmacophores. Key applications include:

  • Chiral Building Blocks : Reduction with LiAlH₄ yields 2,6-bis(hydroxymethyl)spiro[3.3]heptane, a precursor to bioactive amines .
  • Stability Optimization : Methylation at α-positions (e.g., 2,6-dimethyl-spiro[3.3]heptane-2,6-dicarboxylate) prevents decarboxylation under basic conditions, critical for HPLC chiral separations .

Advanced: What contradictions exist in spectroscopic data for spiro[3.3]heptane derivatives, and how can they be resolved experimentally?

Answer:
Discrepancies in circular dichroism (CD) and optical rotation arise from:

  • Solvent Effects : [α]D²⁰ varies from +15.9° (acetone) to +57.8° (ammonia) for d-enantiomers due to solvent-polarity-dependent conformational locking .
  • Instrument Calibration : Use of Roussel-Jouan Dichrograph II with deuterium lamps improves reproducibility in ellipticity measurements .

Basic: What analytical techniques are most effective for characterizing this compound?

Answer:

  • HPLC : Chiral columns (e.g., (−)-camphorsultam derivatives) resolve enantiomers with >90% purity .
  • NMR : ¹H/¹³C spectra confirm spirocyclic geometry via distinct methylene (δ 3.4–3.8 ppm) and ester carbonyl (δ 170–172 ppm) signals .

Advanced: How do computational models explain the anomalous optical activity of spiro[3.3]heptane derivatives?

Answer:
Density functional theory (DFT) simulations reveal:

  • Conformational Flexibility : The spiro core allows rapid interconversion between chair-like conformers, averaging optical signals .
  • Electronic Effects : Electron-withdrawing groups (e.g., Br) at 2,6-positions amplify Cotton effects but reduce enantiomeric excess .

Table 1: Key Properties of this compound

PropertyValue/DescriptionReference
CAS Number132616-34-3
Molecular FormulaC₁₃H₂₀O₄
Optical Rotation ([α]D²⁰, acetone)+8.7° (d-enantiomer)
StabilityDegrades above 190°C; sensitive to bases

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.